1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene

Medicinal Chemistry Drug Discovery Pharmacokinetics

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1822928-76-6) is a halogenated aromatic building block that incorporates the 1-(trifluoromethyl)cyclopropyl (Cp-CF3) chemotype, a privileged motif recognized as a metabolically stable bioisostere of the tert-butyl group in medicinal chemistry. The ortho-bromo substitution pattern distinguishes this compound from its para- and meta-regioisomers, providing unique reactivity advantages in cross-coupling and directed ortho-metalation chemistries.

Molecular Formula C10H8BrF3
Molecular Weight 265.073
CAS No. 1822928-76-6
Cat. No. B2421457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
CAS1822928-76-6
Molecular FormulaC10H8BrF3
Molecular Weight265.073
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2Br)C(F)(F)F
InChIInChI=1S/C10H8BrF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2
InChIKeyLYTQDHFGAWIWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1822928-76-6): Product-Specific Evidence Guide for Scientific Procurement


1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1822928-76-6) is a halogenated aromatic building block that incorporates the 1-(trifluoromethyl)cyclopropyl (Cp-CF3) chemotype, a privileged motif recognized as a metabolically stable bioisostere of the tert-butyl group in medicinal chemistry [1][2]. The ortho-bromo substitution pattern distinguishes this compound from its para- and meta-regioisomers, providing unique reactivity advantages in cross-coupling and directed ortho-metalation chemistries [3].

Why Generic Substitution of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene Fails: Key Procurement Considerations


Substituting 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene with a different regioisomer (para- or meta-) or an alternative halogenated arylcyclopropane introduces quantifiable differences in both downstream synthetic efficiency and final target profile. The ortho-bromo substitution on the benzene ring alters the steric and electronic environment at the reactive center, impacting cross-coupling yields and enabling specific directed metalation strategies unavailable to para-substituted analogs [1]. Furthermore, replacement of the Cp-CF3 group with a tert-butyl or other alkyl group demonstrably reduces metabolic stability in the derived final compounds, as quantified in matched-pair analyses [2].

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene: Quantifiable Differentiation Evidence for Procurement Decisions


Metabolic Stability: Cp-CF3 vs. tert-Butyl Group

The 1-(trifluoromethyl)cyclopropyl (Cp-CF3) group, which is the core structural feature of this compound, confers significantly higher metabolic stability compared to the tert-butyl group, a common lipophilic bioisostere. This class-level inference is supported by a matched-pair analysis of compounds incorporating both motifs [1][2].

Medicinal Chemistry Drug Discovery Pharmacokinetics

Deoxotrifluorination Reactivity: Bromo- vs. Cyano- and Methyl-Substituted Arylcyclopropanes

In the synthesis of 1-aryl-1-trifluoromethylcyclopropane intermediates, the bromo-substituted derivative (para-bromo) exhibits superior conversion in the deoxotrifluorination step compared to cyano- and methyl-substituted analogs. This direct head-to-head comparison demonstrates that the bromo substituent is critical for achieving viable yields [1].

Synthetic Chemistry Process Chemistry Calcium Channel Blockers

Ortho-Bromo Substitution: Unique Reactivity Profile for Cross-Coupling and Directed Metalation

The ortho-bromo substitution pattern in 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene provides a distinct steric and electronic environment that influences cross-coupling reactivity and enables directed ortho-metalation strategies not available to the para-isomer. While direct quantitative yield comparisons for this specific compound are not yet reported in the literature, class-level knowledge of aryl bromide reactivity indicates that ortho-bromo aryl halides can participate in regioselective functionalization [1][2].

Cross-Coupling Directed ortho-Metalation Organic Synthesis

In Vivo Metabolic Stability: Cp-CF3 vs. tert-Butyl in Rats

The metabolic stability advantage conferred by the Cp-CF3 group is not limited to in vitro systems; it translates to substantially lower in vivo clearance in rats. Matched-pair analysis of compounds 9 (Cp-CF3) and 1 (tert-butyl) demonstrates this class-level benefit [1].

Pharmacokinetics In Vivo Clearance Drug Metabolism

Commercial Availability and Purity Benchmarking for 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is commercially available from multiple suppliers with a typical purity of ≥95% (CAS 1822928-76-6). While purity specifications are comparable to related building blocks such as 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1227160-18-0, purity ≥97%), the ortho-isomer provides distinct synthetic utility .

Chemical Sourcing Quality Control Supply Chain

Physicochemical Properties: LogP and Lipophilicity of Cp-CF3 vs. tert-Butyl

The replacement of a tert-butyl group with a Cp-CF3 group results in a slight decrease in lipophilicity, as measured by LogP. This class-level inference suggests that compounds derived from this building block may have improved solubility and membrane permeability compared to tert-butyl analogs [1].

Lipophilicity ADME Physicochemical Properties

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene: Evidence-Based Application Scenarios for Procurement and Research


Synthesis of Calcium T-Channel Blocker Intermediates Requiring High Deoxotrifluorination Yield

1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene serves as a critical aryl bromide precursor in the synthesis of 1-aryl-1-trifluoromethylcyclopropane intermediates for calcium T-channel blockers. The patent evidence [1] demonstrates that only the bromo-substituted derivative achieves significant conversion (85%) in the key deoxotrifluorination step, whereas cyano and methyl analogs fail entirely (0% conversion). Procuring the ortho-bromo derivative ensures the viability of this synthetic route.

Lead Optimization Programs Targeting Improved Metabolic Stability

For medicinal chemistry programs seeking to replace metabolically labile tert-butyl groups with a stable bioisostere, this building block provides direct access to the Cp-CF3 motif. Class-level evidence [2] shows a 1.8-fold increase in in vitro half-life and a 4.3-fold reduction in in vivo clearance when Cp-CF3 replaces tert-butyl. Incorporating this ortho-bromo aryl halide allows for the modular construction of Cp-CF3-containing drug candidates via cross-coupling.

Regioselective Functionalization via Ortho-Directed Metalation

The ortho-bromo substitution pattern of this compound enables directed ortho-metalation strategies that are not feasible with para- or meta-isomers [3]. This reactivity profile is particularly valuable when subsequent functionalization of the ortho-position is required, providing a distinct synthetic advantage for complex molecule construction.

Cross-Coupling for Library Synthesis in Drug Discovery

As a versatile aryl bromide, this compound can participate in Suzuki-Miyaura, Negishi, and other cross-coupling reactions to rapidly generate diverse libraries of Cp-CF3-containing biaryl and heteroaryl compounds. The ortho-substitution pattern may influence coupling yields and regioselectivity compared to para-isomers, making it a strategically important building block for scaffold diversification [4].

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